molecular formula C26H21NaO10 B7815061 Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate

Cat. No.: B7815061
M. Wt: 516.4 g/mol
InChI Key: GBLJULUMBNYFAK-UHFFFAOYSA-M
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Description

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate is a complex organic compound that boasts a unique structure. This chemical is part of a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate involves several steps:

  • Aromatic substitution: : Starting from benzofuran derivatives, substitution reactions introduce necessary phenyl groups.

  • Hydroxylation: : Hydroxyl groups are introduced via hydroxylation reactions, often utilizing reagents like osmium tetroxide.

  • Etherification: : Linking aromatic rings through ether bonds requires strong bases like sodium hydride and appropriate solvents.

Industrial Production Methods

Industrial-scale production often uses continuous-flow reactors to maintain reaction conditions precisely:

  • Temperature: : Around 80-120°C.

  • Pressure: : Elevated pressures to ensure reactions proceed efficiently.

  • Catalysts: : Transition metal catalysts, e.g., palladium or platinum, to facilitate coupling reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially with reagents like hydrogen peroxide, forming oxidized derivatives.

  • Reduction: : Reductive conditions can alter its structure, e.g., using lithium aluminum hydride to reduce carbonyl groups.

  • Substitution: : It can partake in nucleophilic substitution reactions, particularly at positions where hydroxyl groups are present.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Sodium hydride, potassium tert-butoxide.

Major Products

  • Oxidation Products: : Hydroxylated and carboxylated benzofuran derivatives.

  • Reduction Products: : Reduced phenolic compounds and hydrogenated benzofurans.

  • Substitution Products: : Substituted benzofuran derivatives with varied functional groups.

Scientific Research Applications

Chemistry

  • Catalysts: : Acts as a catalyst in organic synthesis due to its stable structure.

  • Material Science: : Utilized in creating novel polymers and materials with enhanced properties.

Biology

  • Enzyme Inhibitors: : Effective in inhibiting specific enzymes due to its reactive functional groups.

  • Biochemical Probes: : Used in probing biochemical pathways.

Medicine

  • Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting oxidative stress.

  • Drug Delivery: : Employed in formulations to enhance the delivery of active pharmaceutical ingredients.

Industry

  • Dyes and Pigments: : Utilized in manufacturing high-stability dyes.

  • Polymer Science: : Incorporated into polymers to improve their mechanical properties.

Mechanism of Action

The compound exhibits its effects through multiple mechanisms:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Interferes with signaling pathways, particularly those involving oxidative stress and inflammation.

Comparison with Similar Compounds

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate stands out due to its unique structural features, which impart distinct chemical and biological properties compared to similar compounds like:

  • Sodium;3,4,5-trihydroxybenzofuran-2-carboxylate

  • Sodium;3,4-dihydroxy-6-phenoxybenzofuran-2-carboxylate

Each compound has specific reactivity and application profiles, but the complex structure of this compound makes it particularly versatile in research and industry.

Properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLJULUMBNYFAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-54-8
Record name β-d-Glucopyranosiduronic acid, 4-[1,3-dihydro-1-(4-hydroxyphenyl)-3-oxo-1-isobenzofuranyl]phenyl, monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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